Glucocheirolin

Catalog No.
S636343
CAS No.
15592-36-6
M.F
C11H21NO11S3
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucocheirolin

CAS Number

15592-36-6

Product Name

Glucocheirolin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate

Molecular Formula

C11H21NO11S3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1

InChI Key

OFKKQTQFWWIRBD-ZHVGPZTNSA-N

Canonical SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

The exact mass of the compound beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sulfone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glucocheirolin (3-(methylsulfonyl)propyl glucosinolate) is a specialized aliphatic glucosinolate characterized by its fully oxidized sulfonyl (-SO2-) side chain. Primarily sourced from Erysimum and Cheiranthus species, it serves as a critical high-purity analytical reference standard for plant metabolomics and chemotaxonomic profiling. Beyond analytical applications, it is highly valued as a stable biochemical precursor to cheirolin (3-(methylsulfonyl)propyl isothiocyanate). In procurement contexts, glucocheirolin is selected over more common glucosinolates when researchers require an enzymatically triggerable precursor that yields a non-volatile, solid isothiocyanate, ensuring reproducible dosing in long-term antimicrobial, biofumigation, and Nrf2-mediated phase II enzyme induction assays [1].

Research Fit

LC-MS/MS reference standard workflow for sulfonyl glucosinolates
Defined isothiocyanate prodrug for cell-based assay context
Chemical ecology probe with sulfonyl structure-activity relationship

Substituting glucocheirolin with closely related in-class analogs, such as glucoiberin (the sulfinyl equivalent) or sinigrin (an alkenyl benchmark), fundamentally compromises assay reproducibility and analytical accuracy. The oxidation state of the sulfur atom in the side chain strictly governs the physical handling properties of the downstream isothiocyanate. While sinigrin yields allyl isothiocyanate (AITC)—a highly volatile liquid prone to rapid evaporative loss—glucocheirolin hydrolyzes into cheirolin, a stable solid at room temperature with distinct aqueous solubility and near-zero volatility. In analytical workflows, substituting glucocheirolin with glucoiberin leads to misidentification due to a 16 Da mass difference. In bioassays, generic substitution results in inconsistent dosing over time, altered phase partitioning, and skewed structure-activity relationships in phase II detoxification models [1].

Substitution Risk

Target Glucocheirolin: fully oxidized methylsulfonyl side chain
Analog 1 Glucoerucin: methylthioalkyl chain may alter hydrolysis kinetics and ionization response
Analog 2 Glucoraphanin: sulfinyl chain shifts chromatographic retention and metabolite profile
Risk Non-sulfonyl analogs may introduce systematic error in quantitative MS and bioassay endpoint comparison

Mass Spectrometry Resolution for Plant Metabolomics

In high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) profiling of Brassicaceae extracts, precise mass differentiation is required to avoid misidentifying closely related aliphatic glucosinolates. Glucocheirolin provides a distinct exact mass [M-H]- of 438.0198, clearly resolving it from its sulfinyl analog, glucoiberin, which presents at 422.0249. This 16 Da difference, corresponding to the additional oxygen atom in the sulfonyl group, ensures absolute peak assignment and prevents cross-contamination of quantification data in metabolomic studies [1].

Evidence DimensionExact Mass [M-H]- (m/z)
Target Compound Data438.0198 (Glucocheirolin)
Comparator Or Baseline422.0249 (Glucoiberin)
Quantified Difference16 Da mass shift
ConditionsNegative ion mode LC-MS/MS analysis of plant extracts

Procuring the exact glucocheirolin standard is mandatory for the accurate calibration and validation of LC-MS/MS methods targeting fully oxidized aliphatic glucosinolates.

Cytotoxicity Assay
Head-to-head
IC50 < 20 µM
Supports antiproliferative assay-response context
Reported potency for cheiroline; comparable to benchmark prodrugs

Precursor Suitability for Stable Isothiocyanate Generation

For in vitro and agricultural bioassays requiring prolonged exposure to isothiocyanates, the volatility of the active compound dictates dosing accuracy. The enzymatic hydrolysis of glucocheirolin yields cheirolin, which crystallizes as a stable solid with a melting point of 47-48 °C and exhibits low vapor pressure. In contrast, the hydrolysis of the common substitute sinigrin produces allyl isothiocyanate (AITC), a highly volatile liquid that rapidly evaporates from open or semi-permeable assay systems. This physical stability allows glucocheirolin-derived cheirolin to maintain constant effective concentrations in aqueous or semi-aqueous media over extended incubation periods without the rapid evaporative loss characteristic of AITC [1].

Evidence DimensionPhysical state and volatility of hydrolysis product
Target Compound DataSolid (mp 47-48 °C), low volatility (Cheirolin from Glucocheirolin)
Comparator Or BaselineVolatile liquid with high vapor pressure (AITC from Sinigrin)
Quantified DifferenceSolid vs. volatile liquid phase at standard assay temperatures (20-25 °C)
ConditionsStandard laboratory handling and long-term in vitro incubation

Buyers conducting long-term cell culture or biofumigation assays must select glucocheirolin to ensure reproducible, evaporation-resistant dosing of the active isothiocyanate.

Antifungal Assay
Head-to-head
EC50 = 0.1 mg/mL
Supports antifungal screening context
Endpoint context; hydrolysate form required

Fungitoxic Efficacy in Biofumigation Models

Glucocheirolin is highly effective as a precursor for generating fungitoxic agents against plant pathogens. When subjected to myrosinase hydrolysis, the resulting products from glucocheirolin demonstrate potent antifungal activity, achieving 50% inhibition of fungal growth (EC50) at concentrations of approximately 0.1 mg/mL against species such as Fusarium culmorum. Crucially, the intact, unhydrolyzed glucocheirolin exhibits 0% fungitoxic activity, establishing it as a perfectly stable, inert prodrug until enzymatic activation is triggered. This performance provides a reliable baseline for controlled-release biofumigation studies, avoiding the premature degradation seen in less stable glucosinolate extracts [1].

Evidence DimensionFungal growth inhibition (EC50)
Target Compound Data~0.1 mg/mL (Hydrolyzed Glucocheirolin)
Comparator Or Baseline>10 mg/mL / No activity (Intact Glucocheirolin baseline)
Quantified DifferenceComplete activation from 0% to 50% inhibition at 0.1 mg/mL upon hydrolysis
ConditionsIn vitro assay against Fusarium culmorum with myrosinase activation

Procuring glucocheirolin provides researchers with a highly stable, enzymatically triggerable antimicrobial precursor for developing controlled-release agricultural treatments.

LC-MS/MS ID
Cross-study
RT 5.19 min, m/z 438.0
Distinct sulfonyl signal for unambiguous identification
HILIC–MS/MS separation from glucoerucin and glucoraphanin
Natural Source
Supporting
Predominant in E. corinthium seeds
Tissue-specific abundance context
Supports seed-based sourcing strategy review
Biostimulant Response
Head-to-head
+76.8% induction
Reported differential biomarker responsiveness
3.35-fold greater induction vs. glucoerucin in arugula
Feeding Behavior
Class-level
Confirmed stimulant for P. maculipennis
Supports chemical ecology screening context
Qualitative equivalence with sinigrin reported; agar gel assay

Analytical Reference for Brassicaceae Chemotaxonomy

Directly downstream of its unique LC-MS/MS mass signature (438.0198 m/z), glucocheirolin is an essential procurement item for analytical laboratories profiling the 'glucosinoloma' of cruciferous vegetables, Erysimum species, and broccoli sprouts. It serves as a primary calibration standard to distinguish fully oxidized sulfonyl glucosinolates from their sulfinyl counterparts, ensuring accurate quantification for nutritional and agricultural phenotyping [1].

Precursor for Standardized Biofumigation and Antimicrobial Assays

Because its hydrolysis product, cheirolin, is a low-volatility solid rather than a highly volatile liquid (unlike AITC from sinigrin), glucocheirolin is the preferred precursor for long-term antimicrobial and fungitoxic assays. It allows researchers to evaluate the efficacy of isothiocyanates against soil-borne pathogens like Fusarium without the confounding variable of rapid evaporative loss during the incubation period [2].

Structure-Activity Relationship (SAR) Studies in Phase II Enzyme Induction

In cancer chemoprevention and toxicology research, glucocheirolin is utilized to study the specific Nrf2-inducing properties of the sulfonyl group. By comparing its downstream effects to those of sulfinyl-containing compounds like glucoraphanin or glucoiberin, researchers can map how the fully oxidized state of the sulfur side-chain influences electrophilic reactivity, cellular uptake, and the subsequent upregulation of phase II detoxification enzymes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS Reference Standard
Distinct sulfonyl MS parameters
Sulfonyl glucosinolate profiling
Isothiocyanate Prodrug Screening
Myrosinase-dependent bioactivation
Cell-based antiproliferative assays
Natural Product Sourcing
Tissue-specific accumulation profile
Seed-derived isolation yield
Biostimulant Efficacy Biomarker
Differential inducibility vs analogs
Biostimulant treatment response
Chemical Ecology Tool
Sulfonyl structure-activity relationship
Insect gustatory assay response

XLogP3

-2.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

439.02767401 Da

Monoisotopic Mass

439.02767401 Da

Heavy Atom Count

26

UNII

CL6LDP7ZC8

Other CAS

15592-36-6

Wikipedia

Glucocheirolin

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